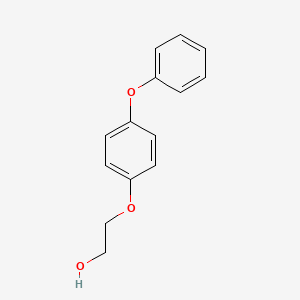

2-(4-Phenoxyphenoxy)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenoxyphenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c15-10-11-16-12-6-8-14(9-7-12)17-13-4-2-1-3-5-13/h1-9,15H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDTXHCIHYNABU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405467 | |

| Record name | 2-(4-phenoxyphenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63066-74-0 | |

| Record name | 2-(4-phenoxyphenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of the 2-(4-Phenoxyphenoxy)ethyl Moiety via Pyriproxyfen

Introduction: The Significance of the 2-(4-Phenoxyphenoxy)ethyl Core

The 2-(4-phenoxyphenoxy)ethyl chemical scaffold is a significant structural motif in modern agrochemistry. While 2-(4-phenoxyphenoxy)ethanol itself is primarily a synthetic intermediate, its core structure is expertly functionalized to create potent and widely utilized active ingredients. This technical guide focuses on the comprehensive physicochemical, analytical, and safety profile of Pyriproxyfen , a prominent insecticide that features this core moiety.

Pyriproxyfen, chemically known as 2-[1-methyl-2-(4-phenoxyphenoxy)ethoxy]pyridine, is a juvenile hormone mimic, a class of insect growth regulators that disrupt the developmental processes of various insect pests.[1] A thorough understanding of its properties is paramount for researchers, formulation scientists, and drug development professionals involved in the creation, analysis, and safe handling of related compounds. This document provides an in-depth examination of Pyriproxyfen as the primary exemplar of the 2-(4-phenoxyphenoxy)ethyl scaffold, offering field-proven insights and validated experimental protocols.

Section 1: Core Physicochemical and Chemical Identity

The fundamental properties of a compound dictate its behavior in both biological and chemical systems. For Pyriproxyfen, these characteristics are crucial for everything from formulation development to understanding its environmental fate. The technical grade active ingredient is typically a white to pale yellow solid or a colorless to yellow clear liquid.[2]

Table 1.1: Physicochemical Properties of Pyriproxyfen

| Property | Value | Source(s) |

| IUPAC Name | 4-phenoxyphenyl (RS)-2-(2-pyridyloxy)propyl ether | [3] |

| CAS Name | 2-[1-methyl-2-(4-phenoxyphenoxy)ethoxy]pyridine | [3] |

| CAS Number | 95737-68-1 | [2][3] |

| Molecular Formula | C₂₀H₁₉NO₃ | [1][2] |

| Molecular Weight | 321.37 g/mol | [2] |

| Physical State | White granular solid / Crystalline solid | [1][3] |

| Melting Point | 45 - 50 °C | [2][4] |

| Boiling Point | 230-250 °C (at 0.2 Torr) | [No Source Found] |

| Density | 1.24 g/cm³ (at 25 °C) | [No Source Found] |

| Vapor Pressure | <1.3 x 10⁻⁵ Pa (<1.0 x 10⁻⁷ mm Hg) at 22.8 °C | [4] |

| Water Solubility | 0.367 ± 0.004 mg/L at 25 °C | [4] |

| Solubility in Organic Solvents (at 20-25 °C) | Ethanol: ~15 mg/mLDMSO: ~25 mg/mLDMF: ~30 mg/mLHexane: 76.7 g/LMethanol: 60.1 g/L | [No Source Found] |

| LogP (Octanol-Water Partition Coefficient) | 5.37 | [4] |

| UV/Vis. Maximum Absorption (λmax) | 271 nm | [1] |

Section 2: Synthesis, Structure, and Mechanism of Action

Understanding the synthesis of Pyriproxyfen provides direct context to the role of the 2-(4-phenoxyphenoxy)ethyl core's immediate precursors. The manufacturing process is a two-step reaction that begins with 4-phenoxyphenol.[3]

First, 4-phenoxyphenol is reacted with propylene oxide in the presence of a basic catalyst to yield the key intermediate, 1-(4-phenoxyphenoxy)-2-propanol.[3] This intermediate is structurally analogous to the user's topic of interest, this compound. In the second step, this alcohol intermediate is reacted with 2-chloropyridine under basic conditions to form the final Pyriproxyfen molecule.[3][5]

Pyriproxyfen's mode of action is as a juvenile hormone mimic. It binds to insect hormone receptors, disrupting normal development, metamorphosis, and reproduction, thereby preventing larvae from maturing into reproductive adults.[1][3]

Section 3: Analytical and Spectroscopic Characterization

The definitive identification and quantification of Pyriproxyfen rely on a combination of chromatographic and spectroscopic techniques. These methods are essential for quality control, residue analysis, and stability testing.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is the standard method for determining the purity and concentration of Pyriproxyfen in technical materials and formulations.[2] A validated method is published by the Collaborative International Pesticides Analytical Council (CIPAC).[6][7]

Infrared (IR) Spectroscopy

The IR spectrum of Pyriproxyfen is used to confirm the presence of its key functional groups. Characteristic absorptions include those for aromatic C-H stretching, C=C and C=N ring vibrations from the phenyl and pyridine rings, and the prominent C-O ether linkages that form the backbone of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule's structure, allowing for unambiguous identification.[8] The proton NMR would show characteristic signals for the aromatic protons on the three distinct ring systems, as well as the aliphatic protons of the ethoxy and methyl groups. The carbon NMR would similarly show distinct signals for each carbon atom in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to study the fragmentation pattern of the molecule, which serves as a fingerprint for its identity.[2] Under electron ionization, the Pyriproxyfen molecular ion (M⁺) is formed, which then fragments into smaller, stable charged particles. Common fragmentation would involve cleavage of the ether linkages. The analysis of these fragments provides strong evidence for the proposed structure.

Section 4: Validated Experimental Protocols

The following protocols are based on established methodologies and provide a framework for the accurate determination of key physicochemical properties.

Protocol: Melting Point Determination (Capillary Method)

This protocol is based on standard pharmacopeial and organic chemistry methods.[9]

Causality: The melting point range provides a robust indication of a crystalline solid's purity. Impurities depress and broaden the melting range. This method ensures slow, controlled heating for accurate observation.

Methodology:

-

Sample Preparation: Ensure the Pyriproxyfen sample is completely dry. Finely crush a small amount of the crystalline solid on a watch glass.

-

Capillary Loading: Jab the open end of a capillary melting point tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm.[10]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Determination:

-

For an unknown sample, perform a rapid preliminary heating (10-15 °C/min) to find an approximate melting range.

-

For a purified sample, begin heating at a rate of approximately 10 °C/min until the temperature is ~15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C/min.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal melts.

-

-

Reporting: Report the melting point as the range T₁ - T₂. For pure Pyriproxyfen, this should be a sharp range within 45-50 °C.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This protocol is adapted from the OECD and EPA guidelines for pesticide analysis.[11][12][13]

Causality: The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound. By ensuring an excess of solid is present and allowing sufficient time for equilibrium to be reached, the true saturation point of the solvent can be accurately measured.

Methodology:

-

System Preparation: To a series of glass flasks, add a volume of purified water (or a relevant aqueous buffer, e.g., pH 7).

-

Sample Addition: Add an excess amount of solid Pyriproxyfen to each flask. The amount should be sufficient to ensure that undissolved solid remains visible at the end of the equilibration period.

-

Equilibration: Seal the flasks and place them in a mechanical shaker or on a stir plate within a temperature-controlled chamber (e.g., 25 °C). Agitate the flasks for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed in the temperature-controlled chamber for at least 24 hours to allow undissolved material to settle. Centrifuge or filter an aliquot of the supernatant to remove all solid particles.

-

Quantification: Analyze the concentration of Pyriproxyfen in the clear aqueous phase using a validated HPLC-UV method, comparing the response to a calibration curve prepared with known standards.

-

Validation: The solubility is confirmed if the concentrations measured from at least the last two time points are consistent.

Protocol: Purity Determination by HPLC (Based on CIPAC Method 715)

This protocol is a summary of the official CIPAC method for Pyriproxyfen analysis.[6]

Causality: This reversed-phase HPLC method separates Pyriproxyfen from its manufacturing impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. The use of an internal standard corrects for variations in injection volume and system response, ensuring high accuracy and precision.

Methodology:

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: Acetonitrile/Water mixture.

-

Detection: UV at 254 nm.

-

Temperature: Constant temperature compartment.

-

-

Internal Standard Solution: Prepare a solution of a suitable internal standard (e.g., dicyclohexyl phthalate) in a solvent like 1-propanol.[6]

-

Calibration Standard Preparation: Accurately weigh a known amount of pure Pyriproxyfen reference standard. Dissolve it in a precise volume of the internal standard solution and dilute with acetonitrile to a known final volume.

-

Sample Preparation: Accurately weigh a sample of the Pyriproxyfen technical material or formulation. Treat it in the same manner as the calibration standard to prepare a sample solution.

-

Analysis: Inject equal volumes (e.g., 10 µL) of the calibration and sample solutions into the chromatograph.

-

Calculation: Calculate the percentage of Pyriproxyfen in the sample by comparing the peak area ratio of Pyriproxyfen to the internal standard in the sample chromatogram with that of the calibration chromatogram.

Section 5: Stability, Safety, and Handling

Stability Profile

-

Hydrolytic Stability: Pyriproxyfen is stable to hydrolysis in dark, sterile aqueous buffers at pH levels of 4.0, 7.0, and 9.0 at temperatures up to 50 °C.[4]

-

Thermal and Storage Stability: The technical grade material shows no significant degradation when stored at ambient temperatures (19-35 °C) for one year. It is also stable when heated to 54 °C for 14 days.[4]

-

Photolysis: The compound is susceptible to slow photolytic degradation.[2]

Safety and Handling

-

Hazard Classification: Pyriproxyfen is classified as very toxic to aquatic life with long-lasting effects (GHS Aquatic Acute 1 and Aquatic Chronic 1).[14][15] Some formulations may also be classified as aspiration hazards or skin/eye irritants.[16][17][18]

-

Handling Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid breathing dust or vapors. Handle in a well-ventilated area.[14]

-

Storage: Store in a cool, dry place away from direct sunlight. Keep containers tightly sealed. For analytical standards, storage at -20°C is recommended for long-term stability.[1]

-

Disposal: Dispose of contents and containers in accordance with local, regional, and national regulations. Avoid release to the environment and collect any spillage.[14]

Conclusion

This guide has detailed the critical physicochemical properties and analytical methodologies for Pyriproxyfen, a key insecticide built upon the 2-(4-phenoxyphenoxy)ethyl structural framework. By leveraging the extensive data available for this commercially significant compound, we have provided a comprehensive technical resource for scientists and researchers. The provided data tables, structural diagrams, and validated experimental protocols serve as a self-validating system for the characterization, handling, and analysis of Pyriproxyfen and related molecules, ensuring both scientific integrity and practical applicability in a research and development setting.

References

-

ResearchGate. (n.d.). Experimental (a) ¹H and (b) ¹³C NMR spectrum of PYR in DMSO. Retrieved from [Link]

-

University of Hertfordshire. (2025). Pyriproxyfen (Ref: S 9318). AERU. Retrieved from [Link]

-

World Health Organization. (n.d.). WHO SPECIFICATIONS AND EVALUATIONS FOR PUBLIC HEALTH PESTICIDES PYRIPROXYFEN 4-Phenoxyphenyl (Rs)-2-(2-Pyridyloxy)Propyl Ether. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). pyriproxyfen Chemical name IUPAC: CA: 4-phen. Retrieved from [Link]

-

World Health Organization. (n.d.). PYRIPROXYFEN. Extranet Systems. Retrieved from [Link]

-

PubChem - National Institutes of Health. (n.d.). Pyriproxyfen. Retrieved from [Link]

-

CIPAC. (2013). CIPAC/4886/m PYRIPROXYFEN. Retrieved from [Link]

- Google Patents. (n.d.). CN1650709A - The preparation method of pyriproxyfen.

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

SUMITOMO CHEMICAL AGRO EUROPE S.A.S. (2017). SAFETY DATA SHEET Pyriproxyfen 10 EC. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Method validation of pyriproxyfen and bifenthrin for simultaneous determination in pesticide formulation using simplified reverse phase high-performance liquid chromatography (RP-HPLC) method and estimation of measurement uncertainty. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

The Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (2017). FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES PYRIPROXYFEN. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Titan Ag. (2021). Safety Data Sheet. Retrieved from [Link]

-

YouTube. (2022). Melting point determination - capillary tube method. Retrieved from [Link]

-

Analytical Methods (RSC Publishing). (n.d.). Rapid residue analysis of pyriproxyfen, avermectins and diflubenzuron in mushrooms by ultra-performance liquid chromatography coupled with tandem mass spectrometry. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). Pyriproxyfen (200). Retrieved from [Link]

-

Agromec International. (n.d.). safety data sheet (sds) title: pyriproxyfen 100 ec. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

Sources

- 1. Pyriproxyfen | C20H19NO3 | CID 91753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. extranet.who.int [extranet.who.int]

- 3. Pyriproxyfen (Ref: S 9318) [sitem.herts.ac.uk]

- 4. fao.org [fao.org]

- 5. CN1650709A - The preparation method of pyriproxyfen - Google Patents [patents.google.com]

- 6. cipac.org [cipac.org]

- 7. openknowledge.fao.org [openknowledge.fao.org]

- 8. researchgate.net [researchgate.net]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. enamine.net [enamine.net]

- 13. bioassaysys.com [bioassaysys.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. premier.com.cy [premier.com.cy]

- 17. titanag.com.au [titanag.com.au]

- 18. agromec-international.com [agromec-international.com]

Spectroscopic Analysis of 2-(4-Phenoxyphenoxy)ethanol: A Technical Guide for Researchers

Introduction

2-(4-Phenoxyphenoxy)ethanol is a molecule of significant interest in various fields, including as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its chemical structure, featuring a diaryl ether linkage and a primary alcohol, presents a unique spectroscopic fingerprint. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the characterization of this compound. While comprehensive experimental spectra for this specific molecule are not widely available in public databases, this guide leverages predictive methodologies and data from analogous structures to provide a robust analytical framework. The focus is on the interpretation of spectral features and the causal relationships between these features and the molecular structure, upholding the principles of scientific integrity and expertise.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of this compound with a systematic numbering scheme that will be used for the assignment of NMR signals.

Figure 1: Molecular structure of this compound with atom numbering for spectroscopic assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring NMR spectra of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the hydroxyl proton.

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR, to ensure adequate signal dispersion.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8-16), relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and integrations for this compound. These predictions are based on established chemical shift correlation principles and computational algorithms.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| H-18 | ~2.0-3.0 (variable) | Singlet (broad) | 1H | -OH |

| H-16 | ~3.95 | Triplet | 2H | -CH₂-OH |

| H-15 | ~4.15 | Triplet | 2H | Ar-O-CH₂- |

| H-12, H-9 | ~6.95 | Doublet | 4H | Aromatic |

| H-11, H-10, H-5, H-3 | ~7.05 | Multiplet | 4H | Aromatic |

| H-1, H-2, H-4 | ~7.30 | Multiplet | 5H | Aromatic |

Interpretation of the ¹H NMR Spectrum

-

Hydroxyl Proton (H-18): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It is expected to appear as a broad singlet that can exchange with D₂O.

-

Aliphatic Protons (H-15, H-16): The two methylene groups of the ethanol moiety will appear as two distinct triplets due to spin-spin coupling with each other. The methylene group attached to the phenoxy oxygen (H-15) is expected to be deshielded and appear at a higher chemical shift compared to the methylene group bearing the hydroxyl group (H-16).

-

Aromatic Protons: The aromatic region of the spectrum will be complex due to the presence of two phenyl rings. The protons on the phenoxy-substituted ring (protons on the ring containing C8-C13) are expected to show a more complex splitting pattern due to the influence of the two oxygen substituents. The protons on the terminal phenyl ring (protons on the ring containing C1-C6) will exhibit a pattern typical of a monosubstituted benzene ring.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon(s) | Predicted Chemical Shift (ppm) | Assignment |

| C-16 | ~61.5 | -CH₂-OH |

| C-15 | ~69.8 | Ar-O-CH₂- |

| C-12, C-9 | ~118.9 | Aromatic CH |

| C-5, C-3 | ~120.0 | Aromatic CH |

| C-11, C-10 | ~123.2 | Aromatic CH |

| C-1, C-2, C-4 | ~129.8 | Aromatic CH |

| C-8 | ~149.5 | Aromatic C-O |

| C-13 | ~152.0 | Aromatic C-O |

| C-6 | ~157.0 | Aromatic C-O |

Interpretation of the ¹³C NMR Spectrum

-

Aliphatic Carbons (C-15, C-16): The two aliphatic carbons will appear in the upfield region of the spectrum. The carbon atom bonded to the hydroxyl group (C-16) will be at a lower chemical shift than the carbon atom bonded to the phenoxy oxygen (C-15).

-

Aromatic Carbons: The twelve aromatic carbons will appear in the downfield region (110-160 ppm). The carbons directly attached to the oxygen atoms (C-6, C-8, C-13) will be the most deshielded and appear at the highest chemical shifts. The remaining aromatic carbons will have chemical shifts dependent on their position relative to the oxygen substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, ether, and aromatic functional groups.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a neat liquid (if it is a liquid at room temperature) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate. If the sample is a solid, it can be prepared as a KBr pellet or as a mull in Nujol.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder or the pure solvent is first recorded. The sample spectrum is then recorded, and the background is automatically subtracted.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3500-3200 | Strong, Broad | O-H | Stretching |

| 3100-3000 | Medium | C-H (aromatic) | Stretching |

| 2950-2850 | Medium | C-H (aliphatic) | Stretching |

| 1600-1450 | Medium to Strong | C=C | Aromatic Ring Stretching |

| 1240-1200 | Strong | C-O (ether) | Asymmetric Stretching |

| 1050-1000 | Strong | C-O (alcohol) | Stretching |

Interpretation of the IR Spectrum

-

O-H Stretch: A strong and broad absorption band in the region of 3500-3200 cm⁻¹ is a clear indication of the presence of the hydroxyl group. The broadening is due to hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.

-

C=C Aromatic Stretches: The presence of the two aromatic rings will give rise to several sharp to medium intensity bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretches: The most characteristic bands for this molecule, apart from the O-H stretch, will be the strong C-O stretching vibrations. The aryl-alkyl ether C-O asymmetric stretch is expected around 1240-1200 cm⁻¹, while the primary alcohol C-O stretch will appear around 1050-1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol for MS Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds like this compound. Electrospray ionization (ESI) could also be used, particularly for detecting the protonated molecule [M+H]⁺.

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: The sample is introduced into the ion source, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Expected Mass Spectrum Data

-

Molecular Ion (M⁺): The molecular weight of this compound (C₁₄H₁₄O₃) is 230.26 g/mol . In an EI mass spectrum, the molecular ion peak is expected at m/z = 230.

-

Key Fragmentation Patterns: The molecule is expected to undergo fragmentation at the ether linkages and the ethanol side chain.

| m/z | Proposed Fragment | Structure |

| 230 | [M]⁺ | [C₁₄H₁₄O₃]⁺ |

| 185 | [M - CH₂OH]⁺ | [C₁₂H₉O₂]⁺ |

| 137 | [M - OC₆H₅]⁺ | [C₈H₉O₂]⁺ |

| 93 | [C₆H₅O]⁺ | Phenoxy radical cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Interpretation of the Mass Spectrum

The mass spectrum will provide crucial confirmation of the molecular weight. The fragmentation pattern will be indicative of the structure. The loss of the hydroxymethyl radical (•CH₂OH) to give a fragment at m/z 185 is a likely fragmentation pathway. Cleavage of the ether bond can lead to the formation of a phenoxy radical cation at m/z 93 and a fragment at m/z 137. The presence of a peak at m/z 77 is characteristic of a phenyl group.

Conclusion

References

-

PubChem - National Center for Biotechnology Information. this compound. [Link][1]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-Depth Technical Guide to 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one: A Privileged Scaffold in Medicinal Chemistry

This technical guide provides a comprehensive overview of 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one, a heterocyclic compound built upon the versatile quinazolinone scaffold. For decades, the quinazolinone core has been recognized as a "privileged structure" in medicinal chemistry, owing to its ability to interact with a wide array of biological targets.[1] This has led to the development of numerous therapeutic agents with diverse pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2][3] Notably, several quinazoline-based drugs, such as gefitinib and erlotinib, have received FDA approval for cancer treatment, underscoring the clinical significance of this chemical class.[2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical properties, synthesis, biological applications, and handling of 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one.

Physicochemical and Spectroscopic Profile

| Property | Value | Source |

| IUPAC Name | 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one | - |

| Molecular Formula | C₉H₈BrN₃O | [4] |

| Molecular Weight | 254.08 g/mol | [4] |

| Appearance | Expected to be a solid | [5] |

| Melting Point | Data not available; related compounds melt in the range of 101-166 °C | [2] |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | [5] |

| Topological Polar Surface Area (TPSA) | 71.77 Ų (computed for isomer) | [4] |

| LogP | 1.58 (computed for isomer) | [4] |

| Hydrogen Bond Donors | 2 (computed for isomer) | [4] |

| Hydrogen Bond Acceptors | 3 (computed for isomer) | [4] |

Spectroscopic Characterization

The structural elucidation of 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one relies on standard spectroscopic techniques. While specific spectra for this exact molecule are not publicly available, the following data for a related 6-bromo-quinazolinone derivative provides a representative example of the expected spectral features.[2]

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinazolinone ring, a singlet for the methyl group, and a broad singlet for the amino protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (around 160 ppm), the aromatic carbons, and the methyl carbon.[2]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a bromine atom.

Synthesis and Purification

The synthesis of 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one can be achieved through a multi-step process starting from appropriately substituted anthranilic acid derivatives. A general and efficient synthetic route is outlined below.

Figure 1: Proposed synthetic workflow for 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one.

Experimental Protocol: Synthesis of 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one

Step 1: Synthesis of 2-Amino-3-bromo-5-methylbenzoic acid

-

Dissolve 2-amino-5-methylbenzoic acid in acetonitrile.

-

Add a solution of N-bromosuccinimide (NBS) in acetonitrile dropwise to the reaction mixture.

-

Stir the resulting mixture at room temperature for 2 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the precipitate, wash with cold acetonitrile, and dry to obtain 2-amino-3-bromo-5-methylbenzoic acid.

Step 2: Synthesis of 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one

-

Mix 2-amino-3-bromo-5-methylbenzoic acid with an excess of urea.

-

Heat the mixture at a high temperature (e.g., 160 °C) for several hours.[1]

-

Monitor the reaction by TLC.

-

After cooling, treat the reaction mixture with a suitable solvent (e.g., water) to precipitate the product.

-

Collect the solid by filtration, wash thoroughly, and dry.

Purification

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Applications in Drug Discovery and Development

The quinazolinone scaffold is a cornerstone in the development of new therapeutic agents. 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one, with its specific substitution pattern, holds significant potential in several key areas of drug discovery.

Anticancer Activity

A primary focus of research on quinazolinone derivatives has been their potential as anticancer agents.[6] Many compounds from this class have demonstrated potent cytotoxic activity against various cancer cell lines.

Mechanism of Action: EGFR Inhibition

A well-established mechanism of action for the anticancer effects of many quinazolinones is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] EGFR is a key regulator of cell proliferation, differentiation, and survival, and its overactivity is implicated in the development and progression of numerous cancers.[5] By blocking the ATP-binding site of the EGFR tyrosine kinase, quinazolinone-based inhibitors prevent its autophosphorylation and the subsequent activation of downstream signaling pathways that promote tumor growth and survival.

Figure 2: Simplified EGFR signaling pathway and the inhibitory action of quinazolinone derivatives.

Antibacterial Potential

Recent studies have highlighted the promise of 2-(amino)quinazolin-4(3H)-one derivatives as potent inhibitors of methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[1] Specific derivatives have shown strong antibacterial activity, suggesting that 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one could be a valuable starting point for the development of new antistaphylococcal agents.[1]

Other Therapeutic Areas

The versatility of the quinazolinone scaffold extends to other therapeutic areas. Derivatives have been investigated for a wide range of biological activities, including:

-

Antiviral: Some quinazolinones have shown activity against various viruses, including SARS-CoV-2.

-

Anti-inflammatory: The anti-inflammatory properties of certain quinazolinone derivatives have also been reported.[2]

-

Epigenetic Modulation: 6-methylquinazolin-4(3H)-one based compounds have been identified as binders of BRD9, an epigenetic reader protein implicated in cancer, opening up new avenues for therapeutic intervention.

Protocols for Biological Evaluation

To assess the therapeutic potential of 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one, standardized in vitro assays are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effects of a compound on cancer cell lines.

-

Cell Culture: Culture the desired cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions.

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one in culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antibacterial Susceptibility Testing (MIC Determination)

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a bacterial strain like MRSA.

-

Bacterial Culture: Grow the bacterial strain (e.g., S. aureus USA300) in a suitable broth medium to the mid-logarithmic phase.[1]

-

Compound Preparation: Prepare serial dilutions of 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one in the broth medium in a 96-well plate.

-

Inoculation: Inoculate each well with a standardized suspension of the bacteria. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Safety and Handling

While a specific safety data sheet for 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one is not available, GHS hazard information for the related compound 2-Amino-5-bromo-4-methylpyridine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6] Therefore, it is prudent to handle 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

-

In all cases of exposure, seek medical advice if symptoms persist.

Conclusion and Future Directions

2-Amino-5-bromo-6-methylquinazolin-4(3H)-one is a promising heterocyclic compound that belongs to the medicinally significant class of quinazolinones. Its structural features suggest considerable potential for development as an anticancer, antibacterial, or other therapeutic agent. Future research should focus on the definitive synthesis and characterization of this compound, followed by extensive in vitro and in vivo biological evaluation to fully elucidate its pharmacological profile and mechanism of action. The versatility of the quinazolinone scaffold offers ample opportunities for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties, paving the way for the discovery of novel drug candidates.

References

-

Faramarzi, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports. Available at: [Link]

-

Park, C. M., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Pharmaceuticals. Available at: [Link]

-

Tübitak Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-5-bromo-4-methylpyridine. Retrieved from [Link]

-

CNR-IRIS. (n.d.). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. Retrieved from [Link]

-

MDPI. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. Molecules. Available at: [Link]

-

PubChem. (n.d.). 6-Amino-5-bromo-3-(2-methoxyethyl)quinazolin-4-one. Retrieved from [Link]

-

MDPI. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules. Available at: [Link]

-

National Institutes of Health. (2011). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Chemical Research in Toxicology. Available at: [Link]

-

National Institutes of Health. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules. Available at: [Link]

-

Medires. (n.d.). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). Retrieved from [Link]

Sources

- 1. 42753-71-9|2-Amino-5-bromo-6-methylpyridine|BLD Pharm [bldpharm.com]

- 2. 6-Amino-5-bromo-3-(2-methoxyethyl)quinazolin-4-one | C11H12BrN3O2 | CID 162429573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. m.molbase.com [m.molbase.com]

- 5. 68957-50-6|5-Bromo-6-methyl-3-nitropyridin-2-amine|BLD Pharm [bldpharm.com]

- 6. 5-bromo-6-ethyl-2-methyl-3H-quinazolin-4-one | C11H11BrN2O | CID 135474244 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Phenoxyethoxy Moiety: A Privileged Scaffold in Drug Discovery - An In-depth Technical Guide

Abstract

The phenoxyethoxy moiety, a seemingly simple chemical scaffold, has proven to be a remarkably versatile and privileged structure in the annals of medicinal chemistry. Its journey, from early industrial applications to its central role in a diverse array of modern therapeutics, offers a compelling narrative of scientific discovery, synthetic innovation, and the intricate dance of structure-activity relationships. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the discovery and history of phenoxyethoxy-based compounds. We will delve into the pioneering era of their synthesis, dissect the mechanistic underpinnings of their biological activity, and trace their evolution into critical therapeutic agents, including selective estrogen receptor modulators (SERMs), and alpha- and beta-adrenergic blockers. This guide integrates historical context with detailed experimental protocols, quantitative data, and visual representations of key concepts to provide a holistic understanding of this important pharmacophore.

Introduction: The Rise of a Privileged Structure

The story of phenoxyethoxy-based compounds begins not in the realm of medicine, but in the burgeoning chemical industry of the late 19th and early 20th centuries. The fundamental structure, characterized by a phenyl ring linked to an ethoxy group, offers a unique combination of lipophilicity, hydrogen bonding capability, and conformational flexibility. These physicochemical properties are crucial for a molecule's ability to interact with biological targets.[1][2]

The earliest significant compound in this class is 2-phenoxyethanol, first synthesized in the late 19th century. Initially recognized for its properties as a solvent and preservative, its journey laid the groundwork for the exploration of more complex derivatives with profound biological activities.[3][4] The phenoxy moiety's ability to engage in π-π stacking and hydrogen bonding, coupled with the flexibility of the ethoxy linker, allows for optimal positioning within the binding pockets of various receptors and enzymes. This inherent "drug-likeness" is a key reason why the phenoxyethoxy scaffold is now considered a "privileged" structure in drug discovery, appearing in a wide range of approved pharmaceuticals.[3][5]

The Pioneering Era: From Industrial Chemicals to Herbicides

The Dawn of Phenoxyethanol: Early Synthesis and Applications

The first documented synthesis of 2-phenoxyethanol, initially known as ethylene glycol monophenyl ether, is credited to two independent research groups in the late 19th century. In 1894, Ernst Roithner at the University of Vienna described its synthesis through the reaction of ethylene oxide with phenol in a basic medium.[4] Just two years later, William Henry Bentley, Edward Haworth, and William Henry Perkin, Jr. at Owens College in Manchester reported a different method involving the reaction of sodium phenolate with 2-chloroethanol, a classic example of the Williamson ether synthesis.[4] This latter method, with subsequent refinements, remains a cornerstone for the industrial production of 2-phenoxyethanol today.[4][6]

Initially, the applications of 2-phenoxyethanol were primarily industrial, valued as a high-boiling solvent for dyes, inks, and resins.[3][4] However, its utility soon expanded as its antimicrobial properties were recognized. This led to its widespread adoption as a preservative in cosmetics, personal care products, and even some pharmaceutical formulations, a role it continues to fulfill to this day.[7][8][9]

A New Frontier: The Emergence of Phenoxy Herbicides

A pivotal moment in the history of phenoxy-based compounds came with the discovery of their potent effects on plant growth. In the 1940s, researchers in the United States and Britain independently discovered that certain phenoxyacetic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), acted as powerful and selective herbicides.[10][11][12] These compounds mimic the action of natural plant growth hormones called auxins, causing uncontrolled growth and eventual death in broadleaf weeds while leaving grasses relatively unharmed.[13] The commercialization of these phenoxy herbicides in the mid-1940s revolutionized agriculture, significantly increasing crop yields.[13][14] While the journey from herbicides to human therapeutics may seem indirect, the extensive research into the synthesis and biological effects of these compounds undoubtedly spurred further investigation into the potential of the phenoxy scaffold in other biological systems.

The Evolution into Therapeutic Agents: A Tale of Serendipity and Rational Design

The mid-20th century marked a significant shift in the application of phenoxyethoxy-based compounds, as their therapeutic potential began to be realized. This evolution was driven by a combination of serendipitous discoveries and increasingly sophisticated rational drug design.

Taming the Sympathetic Nervous System: Alpha- and Beta-Adrenergic Blockers

The adrenergic receptors, alpha (α) and beta (β), are key components of the sympathetic nervous system, regulating a wide range of physiological processes, including heart rate, blood pressure, and smooth muscle contraction. The development of drugs that could block the action of adrenaline and noradrenaline at these receptors was a major breakthrough in cardiovascular medicine.

Phenoxybenzamine, a haloalkylamine derivative, emerged as a potent, non-selective, and irreversible alpha-adrenoceptor antagonist.[15][16][17] Its development was a significant step in the management of conditions characterized by excessive alpha-adrenergic stimulation, most notably pheochromocytoma, a rare tumor of the adrenal medulla that secretes high levels of catecholamines.[16][18] Phenoxybenzamine's irreversible blockade of both α1 and α2 receptors leads to profound and long-lasting vasodilation, effectively controlling the hypertensive crises associated with this condition.[15][17]

The mechanism of its irreversible action involves the formation of a reactive ethylenimmonium intermediate, which then forms a stable covalent bond with the receptor, primarily through a cysteine residue.[18] This covalent modification permanently inactivates the receptor, and the restoration of adrenergic function requires the synthesis of new receptors.[17]

Experimental Protocol: Biological Assay for Alpha-Adrenoceptor Antagonists

A standard method for evaluating the potency of alpha-adrenoceptor antagonists involves in vitro isolated tissue assays.[19]

Objective: To determine the antagonist affinity (pA2 value) of a test compound at α1-adrenoceptors in isolated rabbit aortic rings.

Materials:

-

Male New Zealand White rabbits

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

Phenylephrine (α1-agonist)

-

Test compound (e.g., phenoxybenzamine)

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Humanely euthanize a rabbit and dissect the thoracic aorta.

-

Cut the aorta into rings of 3-4 mm in width.

-

Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 2 g.

-

Construct a cumulative concentration-response curve to phenylephrine (10⁻⁹ to 10⁻⁵ M).

-

Wash the tissues and allow them to return to baseline.

-

Incubate the tissues with the test compound at a specific concentration for 30-60 minutes.

-

Construct a second cumulative concentration-response curve to phenylephrine in the presence of the antagonist.

-

Repeat steps 6-8 with increasing concentrations of the test compound.

-

Analyze the data using a Schild plot to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist concentration-response curve.

The discovery of beta-blockers revolutionized the treatment of cardiovascular diseases such as angina, hypertension, and arrhythmias.[20][21] The aryloxypropanolamine scaffold, which features a phenoxy group linked to a propanolamine side chain, became the cornerstone for a vast number of clinically successful beta-blockers.[5][7][22]

The development of these compounds was a landmark achievement in rational drug design. Starting from the structure of the β-agonist isoprenaline, Sir James Black and his team at Imperial Chemical Industries (ICI) systematically modified the molecule to create antagonists.[21][23] This led to the discovery of pronethalol and subsequently propranolol, the first clinically useful beta-blocker.[21] The phenoxy moiety in these molecules is crucial for their binding to the β-adrenergic receptor.

The general synthesis of aryloxypropanolamines often involves the reaction of a substituted phenol with epichlorohydrin, followed by the opening of the resulting epoxide with an appropriate amine.[3][6]

Diagram: General Synthetic Scheme for Aryloxypropanolamines

Caption: General synthetic route to aryloxypropanolamine-based beta-blockers.

Modulating the Estrogen Receptor: The Dawn of SERMs

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor agonist or antagonist activity.[24][25][26] This dual activity allows them to provide the benefits of estrogen in some tissues (e.g., bone) while blocking its potentially harmful effects in others (e.g., breast). The discovery of SERMs has had a profound impact on women's health, particularly in the treatment and prevention of breast cancer and osteoporosis.[25][27]

Raloxifene, a second-generation SERM, is a prime example of a drug where the phenoxyethoxy moiety plays a critical role in its pharmacological profile.[9] Initially investigated as a breast cancer therapy, it was later approved for the prevention and treatment of postmenopausal osteoporosis.[27] The [4-[2-(1-piperidinyl)ethoxy]phenoxy] group in raloxifene is essential for its interaction with the estrogen receptor and contributes to its tissue-selective activity.[9]

The synthesis of raloxifene is a multi-step process that has been the subject of considerable research to optimize yield and purity.[8][28][29]

Experimental Protocol: Synthesis and Purification of Raloxifene Hydrochloride

The following is a representative, multi-step synthesis of raloxifene hydrochloride.[22][29]

Step 1: Synthesis of 4-[2-(Piperidinyl)Ethoxy]benzoyl Chloride Hydrochloride

-

To a solution of 4-[2-(piperidinyl)ethoxy]benzoic acid hydrochloride in dichloromethane, add thionyl chloride under a nitrogen atmosphere.

-

Heat the mixture to reflux for several hours.

-

Remove the solvent and excess thionyl chloride under vacuum to yield the crude acid chloride.

Step 2: Friedel-Crafts Acylation

-

Dissolve 6-methoxy-2-(4-methoxyphenyl)benzothiophene in a suitable solvent such as dichloromethane.

-

Add the crude 4-[2-(piperidinyl)ethoxy]benzoyl chloride hydrochloride from Step 1.

-

Cool the mixture and add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise.

-

Allow the reaction to proceed at room temperature.

-

Quench the reaction with ice-water and extract the product with an organic solvent.

Step 3: Demethylation

-

The product from Step 2 is subjected to demethylation to remove the two methyl ether protecting groups. This is often achieved using a strong acid or a nucleophilic agent like ethanethiol in the presence of a Lewis acid.

Step 4: Purification of Raloxifene Hydrochloride

-

The crude raloxifene is converted to its hydrochloride salt.

-

Purification is typically achieved by recrystallization from a suitable solvent system, such as methanol with a controlled amount of water, to yield high-purity raloxifene hydrochloride.[28]

-

Purity is assessed by High-Performance Liquid Chromatography (HPLC).[22]

Structure-Activity Relationships (SAR) and Mechanistic Insights

The biological activity of phenoxyethoxy-based compounds is exquisitely sensitive to their chemical structure. Understanding the structure-activity relationships (SAR) is paramount for the rational design of new and improved therapeutic agents.[15][28][30]

Key Structural Features and Their Impact on Activity

| Structural Feature | Modification | Impact on Biological Activity | Examples |

| Phenoxy Ring Substitution | Electron-withdrawing or electron-donating groups at various positions | Modulates binding affinity and selectivity for the target receptor. Can influence metabolic stability. | Chlorinated phenoxy groups in some herbicides and beta-blockers. |

| Ethoxy Linker | Length and rigidity of the linker | Affects the distance and orientation of the phenoxy group relative to other pharmacophoric elements, influencing receptor binding. | The two-carbon ethoxy linker is common in many drugs. |

| Terminal Group | Amine, carboxylic acid, or other functional groups | Determines the overall pharmacological class and mechanism of action. | The propanolamine in beta-blockers; the piperidinyl group in raloxifene. |

Diagram: Key Pharmacophoric Elements of Phenoxyethoxy-Based Drugs

Caption: Core structural components influencing the biological activity of phenoxyethoxy compounds.

Conclusion and Future Perspectives

The journey of phenoxyethoxy-based compounds from industrial solvents to life-saving medicines is a testament to the power of chemical exploration and the principles of medicinal chemistry. The phenoxyethoxy moiety has proven to be a remarkably adaptable and effective scaffold for interacting with a diverse range of biological targets. Its continued prevalence in modern drug discovery underscores its "privileged" status.

Future research in this area is likely to focus on several key avenues:

-

Novel Therapeutic Targets: The inherent versatility of the phenoxyethoxy scaffold will undoubtedly be exploited in the design of ligands for new and challenging biological targets.

-

Enhanced Selectivity: A deeper understanding of the subtle structural features that govern receptor subtype selectivity will enable the development of drugs with improved efficacy and reduced side effects.

-

Innovative Synthetic Methodologies: The development of more efficient, sustainable, and scalable synthetic routes to complex phenoxyethoxy-based molecules will be crucial for their continued development and accessibility.

References

- Bandla, S., et al. (2020). Synthesis and characterization of aryloxypropanolamines with docking studies. [Source information not fully available in search results]

- BenchChem. (2025). A Technical Guide to the Structure-Activity Relationship of Phenoxyacetic Acid Analogues. BenchChem.

- ChemicalBook. (2023).

- BenchChem. (2025).

- Google Patents. (Date not available). WO1987003583A1 - Synthesis of aryloxypropanolamines and arylethanolamines.

- American Chemical Society. (2023). 2-Phenoxyethanol. American Chemical Society.

- Own Label Skincare. (2024). Deep Dive into Phenoxyethanol: A Key Ingredient in Skincare. Own Label Skincare.

- Jones, C. D., et al. (1997). Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. Journal of Medicinal Chemistry, 40(10), 1407-16.

- Google Patents. (Date not available). WO2011132194A1 - Process for the preparation of raloxifene hydrochloride.

- Hieble, J. P. (Date not available). α-Adrenoceptor Assays. PubMed.

- Wikipedia. (Date not available).

- NINGBO INNO PHARMCHEM CO.,LTD. (Date not available). The Science Behind Alpha-Adrenergic Blockers: A Look at Phenoxybenzamine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD.

- Le Guen, B., et al. (1984). Synthesis of a novel series of (aryloxy)propanolamines: new selective beta 2-blocking agents. Journal of Medicinal Chemistry, 27(6), 792-9.

- Wikipedia. (Date not available). Phenoxy herbicide. Wikipedia.

- New Drug Approvals. (2020). RALOXIFENE. New Drug Approvals.

- Williamson Ether Synthesis Lab Manual. (Date not available). [Source information not fully available in search results]

- Bathini, P. K., & Venkata Rama, R. (Date not available). AN IMPROVED SYNTHESIS OF RALOXIFENE HYDROCHORIDE: A SELECTIVE ESTROGEN RECEPTOR MODULATOR. [Source information not fully available in search results]

- BenchChem. (2025). Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers. BenchChem.

- Wikipedia. (Date not available). Phenoxybenzamine. Wikipedia.

- chemeurope.com. (Date not available). Phenoxybenzamine. chemeurope.com.

- BioPharma Notes. (2020). Phenoxybenzamine. BioPharma Notes.

- Baker, J. G. (2010). Evolution of β-blockers: from anti-anginal drugs to ligand-directed signalling. British Journal of Pharmacology, 160(5), 1059-1069.

- Appleby, A. P. (Date not available). Development of herbicides after 1945.

- Jordan, V. C. (2008). The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. Clinical Cancer Research, 14(2), 348-353.

- Slideshare. (Date not available). Physicochemical properties of drug. Slideshare.

- Wax, P. M. (1997). Analeptic use in clinical toxicology: a historical appraisal. Journal of Toxicology: Clinical Toxicology, 35(2), 203-9.

- McDonnell, D. P., & Wardell, S. E. (2014). Selective estrogen receptor modulators: tissue specificity and clinical utility.

- Fiveable. (Date not available). Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.

- Klingman, G. C. (1975). The Phenoxy Herbicides. Weed Science, 23(3), 263.

- Grokipedia. (Date not available). Discovery and development of beta-blockers. Grokipedia.

- Korpal, M., et al. (2018). Discovery of Selective Estrogen Receptor Covalent Antagonists for the Treatment of ERα WT and ERα MUT Breast Cancer. Cancer Discovery, 8(9), 1176-1193.

- Wikipedia. (Date not available). Discovery and development of beta-blockers. Wikipedia.

- Wikipedia. (Date not available).

- Lopes, S. O., & Pimenta, A. M. (2016). Beta-blockers: Historical Perspective and Mechanisms of Action. Revista Portuguesa de Cardiologia, 35(11), 625-633.

- ResearchGate. (Date not available). Summary of Analytical Methods of Alpha Blockers in Combination with Other Drugs.

- Frishman, W. H. (2007). A Historical Perspective on the Development of β-Adrenergic Blockers. Journal of the American Society of Hypertension, 1(3), 191-200.

- Wax, P. M. (1997). Analeptic use in clinical toxicology: a historical appraisal. Journal of Toxicology: Clinical Toxicology, 35(2), 203-9.

- The Production of Phenoxy Herbicides. (Date not available). [Source information not fully available in search results]

- Nufarm.

- Doyle, M. E., & Egan, J. M. (2021). History of Respiratory Stimulants.

- Frontiers in Pharmacology. (Date not available).

Sources

- 1. Phenoxybenzamine partially inhibits alpha 2-adrenoceptors without affecting their presynaptic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 3. wisdomlib.org [wisdomlib.org]

- 4. Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of novel (aryloxy)propanolamines and related compounds possessing both class II and class III antiarrhythmic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO1987003583A1 - Synthesis of aryloxypropanolamines and arylethanolamines - Google Patents [patents.google.com]

- 7. Synthesis of a novel series of (aryloxy)propanolamines: new selective beta 2-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 11. The Phenoxy Herbicides: CAST | Weed Science | Cambridge Core [cambridge.org]

- 12. nzic.org.nz [nzic.org.nz]

- 13. cdn.nufarm.com [cdn.nufarm.com]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

- 16. Phenoxybenzamine - Wikipedia [en.wikipedia.org]

- 17. Phenoxybenzamine - BioPharma Notes [biopharmanotes.com]

- 18. Phenoxybenzamine [chemeurope.com]

- 19. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. grokipedia.com [grokipedia.com]

- 21. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Evolution of β-blockers: from anti-anginal drugs to ligand-directed signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 25. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]

- 27. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 28. WO2011132194A1 - Process for the preparation of raloxifene hydrochloride - Google Patents [patents.google.com]

- 29. heteroletters.org [heteroletters.org]

- 30. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Protocol for the Controlled and Conventional Polymerization of 2-(4-phenoxyphenoxy)ethyl acrylate

An Application Guide:

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the polymerization of 2-(4-phenoxyphenoxy)ethyl acrylate (PPEA), a monomer with significant potential in advanced materials science due to its bulky aromatic side-chains, which can impart unique thermal and optical properties to the resulting polymer. We present two detailed protocols: a straightforward conventional free-radical polymerization (FRP) for producing high molecular weight polymers, and a more advanced Atom Transfer Radical Polymerization (ATRP), which offers precise control over molecular weight and low polydispersity. This guide is designed for researchers in polymer chemistry and materials science, providing not only step-by-step instructions but also the underlying scientific rationale for key experimental choices, characterization techniques for validation, and troubleshooting insights.

Introduction: The Significance of Poly(2-(4-phenoxyphenoxy)ethyl acrylate)

Acrylate polymers are a cornerstone of the polymer industry, valued for their versatility in applications ranging from coatings and adhesives to biomedical materials.[1] The specific properties of a polyacrylate are dictated by the ester side-chain. The monomer 2-(4-phenoxyphenoxy)ethyl acrylate (PPEA) features a large, rigid aromatic group. The incorporation of this moiety into a polymer backbone is expected to yield materials with a high refractive index, enhanced thermal stability, and low hygroscopicity, properties desirable for optical applications, high-performance coatings, and advanced composites.

The method of polymerization is critical as it dictates the final polymer architecture and, consequently, its macroscopic properties. While conventional free-radical polymerization is a robust and simple method, it offers little control over the polymer chain length or structure, typically resulting in a broad molecular weight distribution.[2] For applications demanding high precision, controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) are superior.[3][4] ATRP allows for the synthesis of polymers with predetermined molecular weights, narrow polydispersity, and complex architectures (e.g., block copolymers), making it an invaluable tool for creating well-defined materials.[4][5]

This guide will first detail the conventional free-radical approach before presenting a refined ATRP protocol for the synthesis of well-defined poly(2-(4-phenoxyphenoxy)ethyl acrylate) (p(PPEA)).

Polymerization Strategies: A Comparative Overview

The choice of polymerization technique is the most critical decision in defining the final polymer's characteristics.

-

Conventional Free-Radical Polymerization (FRP): This method involves three main stages: initiation, propagation, and termination.[1] An initiator (e.g., AIBN) thermally decomposes to create free radicals, which then attack the vinyl bond of the acrylate monomer, initiating a rapidly growing polymer chain.[1] Termination occurs randomly when two growing chains combine or disproportionate, leading to a wide distribution of chain lengths (high polydispersity, Đ > 1.5).[1][6] This method is ideal for bulk synthesis where precise molecular control is not paramount.

-

Atom Transfer Radical Polymerization (ATRP): ATRP is a reversible-deactivation radical polymerization that provides excellent control over the process.[7] The mechanism involves a reversible halogen atom transfer between a dormant polymer chain (capped with a halogen) and a transition metal complex (typically copper-based) in a lower oxidation state.[4] This establishes a dynamic equilibrium between a very low concentration of active, propagating radicals and a high concentration of dormant species.[7] Since most chains are dormant at any given time, the probability of termination is significantly reduced, allowing for uniform chain growth and resulting in polymers with low polydispersity (Đ ≈ 1.1–1.3).[8]

Experimental Workflow Overview

The general experimental procedure for both polymerization methods follows a similar path from setup to final characterization.

Caption: General experimental workflow for the polymerization of PPEA.

Protocol 1: Conventional Free-Radical Polymerization (FRP) of PPEA

This protocol is designed for simplicity and scalability, yielding high molecular weight p(PPEA) with broad polydispersity.

4.1 Materials and Reagents

-

2-(4-phenoxyphenoxy)ethyl acrylate (PPEA) monomer

-

Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

-

Anhydrous Toluene or Anisole (solvent)

-

Methanol (for precipitation)

-

Nitrogen or Argon gas (high purity)

4.2 Equipment

-

Schlenk flask or three-neck round-bottom flask

-

Condenser

-

Magnetic stirrer and heat plate

-

Schlenk line or inert gas manifold

-

Syringes and needles

4.3 Step-by-Step Procedure

-

Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser under a positive pressure of nitrogen.

-

Reagent Addition: To the flask, add the PPEA monomer (e.g., 5.0 g) and anhydrous toluene (e.g., 10 mL). Stir until the monomer is fully dissolved.

-

Deoxygenation: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.[9] Alternatively, sparge the solution with nitrogen gas for 30-45 minutes.

-

Initiator Addition: In a separate vial, dissolve AIBN in a small amount of toluene (e.g., target a monomer-to-initiator ratio of 200:1). Add the AIBN solution to the reaction flask via syringe while maintaining a positive nitrogen flow.

-

Polymerization: Immerse the flask in a preheated oil bath at 70°C. Allow the reaction to proceed for 6-12 hours. The solution will become noticeably more viscous as the polymer forms.

-

Termination & Purification: Stop the reaction by cooling the flask to room temperature and exposing the solution to air. Precipitate the polymer by slowly pouring the viscous solution into a large volume of rapidly stirring cold methanol (e.g., 200 mL).

-

Isolation: Collect the white, fibrous polymer precipitate by vacuum filtration. Wash the polymer with fresh methanol to remove any unreacted monomer and initiator fragments.

-

Drying: Dry the purified polymer in a vacuum oven at 40-50°C overnight to a constant weight.

Protocol 2: Atom Transfer Radical Polymerization (ATRP) of PPEA

This protocol yields well-defined p(PPEA) with predictable molecular weight and a narrow molecular weight distribution (low Đ).

5.1 Materials and Reagents

-

2-(4-phenoxyphenoxy)ethyl acrylate (PPEA) monomer (passed through a short column of basic alumina to remove inhibitor)

-

Ethyl α-bromoisobutyrate (EBiB) (initiator)

-

Copper(I) Bromide (CuBr) (99.99%)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or Tris[2-(dimethylamino)ethyl]amine (Me₆TREN) (ligand)

-

Anhydrous Anisole or Toluene (solvent)

-

Methanol (for precipitation)

-

Nitrogen or Argon gas (high purity)

5.2 Equipment

-

Same as FRP protocol, with the addition of a glovebox for handling the air-sensitive CuBr catalyst.

5.3 Step-by-Step Procedure

-

Catalyst Preparation: Inside a glovebox, add CuBr (e.g., for a target DP of 100, [Monomer]:[Initiator]:[CuBr]:[Ligand] = 100:1:1:1) to a flame-dried Schlenk flask containing a stir bar. Seal the flask and remove it from the glovebox.

-

Reagent Addition: Under a positive flow of nitrogen, add the PPEA monomer, EBiB initiator, and anhydrous anisole via syringe.

-

Deoxygenation: Perform at least three freeze-pump-thaw cycles. This step is absolutely critical for successful ATRP, as oxygen can oxidize the Cu(I) catalyst, inhibiting the polymerization.[5]

-

Ligand Addition & Initiation: After the final thaw cycle, while the flask is under positive nitrogen pressure, inject the PMDETA ligand via syringe. The solution should turn colored as the copper complex forms. Immerse the flask in a preheated oil bath (typically 60-90°C).

-

Monitoring the Reaction: Take small aliquots periodically via a degassed syringe to monitor monomer conversion by ¹H NMR and molecular weight evolution by GPC/SEC.[3]

-

Termination & Purification: Once the desired conversion is reached (e.g., >90%), stop the reaction by cooling and exposing the mixture to air. The solution color should change (e.g., to green/blue) as the copper oxidizes. Dilute the mixture with a suitable solvent like THF.

-

Catalyst Removal: Pass the diluted polymer solution through a short column of neutral alumina to remove the copper catalyst.

-

Isolation and Drying: Precipitate the filtered solution into cold methanol, collect the polymer by filtration, and dry under vacuum as described in the FRP protocol.

Characterization and Data Validation

Validation of the polymerization is achieved through standard analytical techniques. The results will clearly demonstrate the level of control achieved by each method.

-

¹H NMR Spectroscopy: Used to confirm the polymer structure by observing the disappearance of vinyl proton signals from the monomer (~5.8-6.4 ppm) and the appearance of the broad polymer backbone signals. It is also used to calculate monomer conversion.

-

Gel Permeation Chromatography (GPC/SEC): This is the primary technique to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Đ = Mₙ/Mₙ).[10]

-

Differential Scanning Calorimetry (DSC): Measures the glass transition temperature (T₉), which provides insight into the thermal properties and chain mobility of the polymer.

Table 1: Representative Polymerization Results

| Parameter | FRP Result (Expected) | ATRP Result (Expected) | Rationale & Significance |

| Target DP | N/A | 100 | ATRP allows for precise targeting of the degree of polymerization (DP). |

| Mₙ ( g/mol ) via GPC | Highly variable (>50,000) | ~28,000 | The Mₙ from ATRP should be close to the theoretical value (DP × MWₘₙₙₘₘₙᵣ + MWᵢₙᵢₜᵢₐₜₒᵣ). |

| Polydispersity (Đ) | > 2.0 | 1.1 - 1.3 | A low Đ value (<1.5) is the hallmark of a controlled polymerization.[7] |

| Monomer Conversion | > 90% | > 90% | Both methods can achieve high conversion, but ATRP kinetics are more linear. |

| Chain-end Fidelity | Low | High (>95%) | ATRP preserves the terminal halogen, allowing for further chain extension or post-polymerization modification.[5] |

ATRP Mechanism and Control

The success of ATRP hinges on maintaining the equilibrium between the active and dormant species, which is controlled by the copper catalyst complex.

Caption: The core equilibrium of Atom Transfer Radical Polymerization (ATRP).

The key is that kₐₑₐ꜀ₜ is much faster than kₐ꜀ₜ, ensuring the concentration of active radicals (P•) is extremely low, thus minimizing termination events.[4]

References

- Control of Free-Radical Reactivity in Photopolymerization of Acryl

- Kinetic Study of Free-Radical Polymerization of Multifunctional Acrylates and Methacrylates. Society for Imaging Science and Technology.

- Acrylate free radical polymerization: from mechanism to polymer design. Semantic Scholar.

- What Is The Acrylate Polymeriz

- Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling.